molecular formula C9H15N B12864576 1,3-Dimethyl-2-propyl-1H-pyrrole

1,3-Dimethyl-2-propyl-1H-pyrrole

Cat. No.: B12864576
M. Wt: 137.22 g/mol
InChI Key: VJYVZZIKHDBZLW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-propyl-1H-pyrrole is a synthetic alkylated pyrrole derivative of significant interest in medicinal chemistry and chemical biology research. The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle, renowned for its presence in a vast array of biologically active molecules and natural products. This specific compound features methyl and propyl substituents, which can be strategically utilized to modulate the molecule's lipophilicity, electron distribution, and steric profile, thereby fine-tuning its properties for various investigative applications. The pyrrole scaffold is a privileged structure in drug discovery due to its ability to interact with diverse enzymes and receptors. Researchers value pyrrole-based compounds for their wide range of pharmacological activities, which have been shown to include anti-inflammatory, antimicrobial, antitumor, and antiviral properties, among others . For instance, structurally related pyrrole-2,5-dione derivatives have demonstrated potent anti-inflammatory activity by significantly inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like IL-6 and TNF-α . Furthermore, the pyrrole heterocycle is a key component in many natural antibiotics and serves as a critical building block for developing new antibacterial agents to combat resistant pathogens . As a chemical building block, this compound can be used in various synthetic transformations, including electrophilic substitution reactions, to create more complex molecular architectures for screening and development . It is also a candidate for functionalizing materials, such as carbon allotropes, for use in composite materials research . This product is intended for use in a laboratory setting by qualified researchers. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,3-dimethyl-2-propylpyrrole

InChI

InChI=1S/C9H15N/c1-4-5-9-8(2)6-7-10(9)3/h6-7H,4-5H2,1-3H3

InChI Key

VJYVZZIKHDBZLW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CN1C)C

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 2 Propyl 1h Pyrrole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 1,3-dimethyl-2-propyl-1H-pyrrole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule and their connectivity. For substituted pyrroles, the chemical shifts (δ) of the ring protons are particularly informative. In pyrrole (B145914) itself, the α-hydrogens (at C2 and C5) are typically found at lower fields than the β-hydrogens (at C3 and C4) due to the electron-withdrawing nature of the nitrogen atom. ipb.pt The chemical shifts are also sensitive to the solvent used. ipb.pt

For an analog, 2,5-dimethyl-1-propyl-1H-pyrrole, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the two equivalent pyrrole ring protons at δ 5.85 ppm. The N-propyl group exhibits a triplet for the CH₂ group adjacent to the nitrogen at δ 3.77 ppm, and the terminal methyl group of the propyl chain appears as a triplet at δ 1.03 ppm. The two methyl groups on the pyrrole ring are observed as a singlet at δ 2.31 ppm.

¹H NMR Data for 2,5-Dimethyl-1-propyl-1H-pyrrole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.85s2HPyrrole ring protons
3.77t2HN-CH₂-CH₂-CH₃
2.31s6H2,5-CH₃
1.03t3HN-CH₂-CH₂-CH₃

This table presents typical ¹H NMR data for an analog, illustrating how the technique elucidates the proton environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrrole ring are influenced by the substituents present. rsc.org Generally, the α-carbons (C2 and C5) of the pyrrole ring resonate at a lower field compared to the β-carbons (C3 and C4). ipb.pt

For 2,5-dimethyl-1-propyl-1H-pyrrole, the ¹³C NMR spectrum in CDCl₃ shows the pyrrole ring carbons at δ 127.44 ppm and the substituted carbons at δ 105.00 ppm. The carbons of the N-propyl group are observed at δ 45.30 ppm (N-CH₂) and δ 11.44 ppm (terminal CH₃).

¹³C NMR Data for 2,5-Dimethyl-1-propyl-1H-pyrrole in CDCl₃

Chemical Shift (δ, ppm)Assignment
127.44C3 and C4 of pyrrole ring
105.00C2 and C5 of pyrrole ring
45.30N-CH₂-CH₂-CH₃
11.44N-CH₂-CH₂-CH₃

This table provides representative ¹³C NMR data for a pyrrole analog, demonstrating the technique's utility in mapping the carbon framework.

The chemical shifts in ¹³C NMR are also sensitive to solvent effects, similar to ¹H NMR. ipb.pt The analysis of substituent effects on ¹³C chemical shifts in a large series of pyrroles has shown that these shifts can be predicted with reasonable accuracy using additive substituent parameters. rsc.org

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Configurational and Conformational Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed structural connectivity and stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, in the N-propyl group of this compound, COSY would show correlations between the protons of the adjacent CH₂ groups. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. ptfarm.pl

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, HMBC correlations from the methyl protons to the ring carbons can confirm their positions. mdpi.comnih.govptfarm.pl

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, which is critical for determining the three-dimensional structure and conformation of a molecule. ipb.pt For example, NOE correlations can help establish the relative orientation of substituents on the pyrrole ring. ipb.pt

These 2D NMR experiments are essential for the complete and unambiguous structural elucidation of complex pyrrole derivatives. ptfarm.placs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. acs.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). nih.gov

For a compound like this compound (C₉H₁₅N), the expected monoisotopic mass is 137.1204. HRMS analysis would be expected to yield a measured m/z value very close to this, confirming the elemental composition. nih.gov This technique is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common ionization method used in HRMS for the analysis of substituted pyrroles. rsc.orgmdpi.com

X-ray Diffraction Analysis for Crystalline State Structural Resolution

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org The IR spectrum of a substituted pyrrole will display characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational modes for a compound like this compound would include:

C-H stretching vibrations : Aliphatic C-H stretches from the methyl and propyl groups typically appear in the range of 2850-3000 cm⁻¹. Aromatic C-H stretches from the pyrrole ring are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=C stretching vibrations : The stretching of the carbon-carbon double bonds within the aromatic pyrrole ring usually gives rise to one or more bands in the 1500-1650 cm⁻¹ region.

C-N stretching vibrations : These are typically found in the 1000-1350 cm⁻¹ region.

For the analog 2,5-dimethyl-1-propyl-1H-pyrrole, a C-H stretching absorption has been reported at approximately 2965 cm⁻¹, and an aromatic C=C vibration at around 1519 cm⁻¹. The IR spectrum of pyrrole itself shows characteristic bands for N-H stretching, which would be absent in N-substituted pyrroles like this compound. researchgate.netnist.gov IR spectroscopy serves as a quick method to confirm the presence of the pyrrole core and the aliphatic substituents.

Chromatographic Techniques for Purity Assessment and Isolation

The purification and purity assessment of this compound and its analogs are critical steps following their synthesis to ensure the removal of starting materials, reagents, and side products. Chromatographic techniques are indispensable for this purpose, offering a suite of methods for separation and analysis. The choice of technique depends on the scale of the synthesis, the polarity of the compounds, and the required level of purity. Commonly employed methods include Thin-Layer Chromatography (TLC), Column Chromatography, and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI).

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. mdpi.comrsc.org In the synthesis of various substituted pyrroles, TLC is routinely used to determine the point of reaction completion by observing the disappearance of the starting material spots and the appearance of the product spot. thieme-connect.combeilstein-journals.org The choice of eluent, typically a mixture of a nonpolar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether, is crucial for achieving good separation of the components. mdpi.comrsc.org The ratio of these solvents is adjusted to optimize the retardation factor (Rƒ) of the target compound, which is a measure of its migration distance relative to the solvent front. For many pyrrole derivatives, mixtures of n-hexane and ethyl acetate in various ratios (e.g., 1:20 v/v to 1:1 v/v) have proven effective. mdpi.commdpi.com Visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm), especially for UV-active compounds. rsc.org

Column Chromatography is the primary method for the purification of synthesized pyrroles on a preparative scale. rsc.orgsemanticscholar.org This technique operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.orgmdpi.com The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components down the column at different rates based on their affinity for the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For instance, in the synthesis of various N-substituted pyrroles, flash column chromatography with a mixture of n-hexane and ethyl acetate as the eluent is a common purification method. mdpi.com Similarly, the purification of 1-propyl-2-(thiophen-2-yl)-1H-pyrrole is achieved using column chromatography with a gradient of petroleum ether and diethyl ether. rsc.org The selection of the appropriate solvent system, often guided by prior TLC analysis, is critical for successful separation. mdpi.com

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the definitive identification and purity confirmation of synthesized compounds. rsc.org LC separates the components of a mixture, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the determination of the molecular weight of the compound. thieme-connect.commdpi.com

This technique is particularly valuable for analyzing complex mixtures and for confirming the identity of the target compound by its mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. mdpi.comrsc.org LC-MS is also used to assess the purity of the final product with high sensitivity, detecting even trace impurities that might not be visible by TLC. d-nb.info

Table 1: Chromatographic Data for Pyrrole Derivatives

Compound/Analog Chromatographic Technique Stationary Phase Eluent System Observation/Result Reference
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Column Chromatography Silica Gel EtOAc/n-hexane (1:20, v/v) Purification of the synthesized compound. mdpi.com
1-Propyl-2-(thiophen-2-yl)-1H-pyrrole Column Chromatography Silica Gel (60 Å; 200–300 mesh) Petroleum ether (40–60 °C)–diethyl ether (9.5:0.5 to 9:1) Isolation of the target thienylpyrrole. rsc.org
Substituted Pyrroles Column Chromatography Silica Gel EtOAc-hexane (1:100) Purification of various pyrrole derivatives. thieme-connect.com
3-(3-Methoxy-1,3-dioxopropyl)pyrrole TLC Silica Gel Hexanes/ethyl acetate (1:1) Rƒ = 0.21 mdpi.com
3-(3-Methoxy-1,3-dioxopropyl)pyrrole Isomer TLC Silica Gel Hexanes/ethyl acetate (1:1) Rƒ = 0.42 mdpi.com
3-Tosylfuran Column Chromatography Silica Gel DCM:Cy (1:1) Purification of the furan (B31954) derivative. acs.org
N-Boc-pyrrole derivative Column Chromatography Silica Gel Et₂O:Cy (1:2) Purification of the protected pyrrole. acs.org
N-Methylpyrrole derivatives LC-MS-ESI - - Determination of inhibitory effects on glutathione (B108866) reductase. researchgate.net

Theoretical and Computational Chemistry Investigations of 1,3 Dimethyl 2 Propyl 1h Pyrrole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate predictions of the electronic structure and reactivity of molecules like 1,3-Dimethyl-2-propyl-1H-pyrrole. ucl.ac.ukresearchgate.net DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), allow for the precise calculation of molecular properties. longdom.orgtandfonline.commdpi.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

The first step in a computational study is typically geometry optimization, which seeks the lowest energy, most stable three-dimensional arrangement of the atoms. tandfonline.com For this compound, this process involves finding the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Conformational Analysis of this compound This table illustrates hypothetical energy differences between possible conformers arising from the rotation of the propyl group. The dihedral angle is defined by the atoms C5-C2-C(propyl)-C(propyl).

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298K
Anti-periplanar1800.0075.3
Syn-clinal601.2012.8
Anti-clinal1200.8011.9
Syn-periplanar03.50<0.1

Note: Data are illustrative, based on typical energy profiles for substituted alkyl-aromatic systems.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and kinetic stability of a molecule. samipubco.comresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). samipubco.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. researchgate.netnih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. researchgate.net This analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Calculated FMO Properties for a Substituted Pyrrole (B145914) This table presents typical values for FMO analysis calculated using DFT.

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)5.60

Note: Values are representative for a substituted pyrrole derivative and are used for illustrative purposes.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. ijates.com By calculating the harmonic vibrational frequencies using DFT, a predicted spectrum can be generated. researchgate.netscience.gov The agreement between the calculated and experimental spectra serves as a validation of the optimized molecular geometry. researchgate.net

These calculations allow for the precise assignment of specific vibrational modes to observed spectral bands, such as C-H stretching, N-CH₃ deformation, and the characteristic vibrations of the pyrrole ring. ijates.com For instance, the stretching vibrations of the methyl (CH₃) and propyl (CH₂/CH₃) groups are expected to appear in distinct regions of the IR spectrum.

Table 3: Illustrative Vibrational Frequencies for this compound This table correlates calculated vibrational frequencies with their corresponding molecular motions.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3105Aromatic C-H stretch
νas(CH₃)2975Asymmetric methyl C-H stretch
νs(CH₂)2880Symmetric methylene (B1212753) C-H stretch
Ring breathing1550Pyrrole ring stretch
δ(CH₃)1460Methyl C-H deformation
ν(C-N)1380C-N stretch

Note: Frequencies are illustrative and based on characteristic values for substituted pyrroles. researchgate.netijates.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. escholarship.orgresearchgate.net

For this compound, MD simulations can be used to:

Explore conformational changes and the flexibility of the propyl side chain in a solution. researchgate.net

Study the nature and lifetime of intermolecular interactions with solvent molecules.

Simulate the diffusion and transport properties of the molecule in a liquid phase. acs.org

These simulations are particularly valuable for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and function. researchgate.net

Computational Mechanistic Studies of Pyrrole Formation and Functionalization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. The formation of the pyrrole ring itself, often achieved through methods like the Paal-Knorr synthesis, can be studied computationally. researchgate.net DFT calculations can map out the entire reaction pathway by identifying and calculating the energies of reactants, intermediates, transition states, and products.

By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. This provides a detailed, step-by-step understanding of how bonds are formed and broken during the synthesis of this compound. Furthermore, computational studies can predict the outcomes of functionalization reactions, guiding synthetic efforts to modify the pyrrole structure.

Advanced Chemical Derivatization and Functionalization of 1,3 Dimethyl 2 Propyl 1h Pyrrole Scaffolds

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring (e.g., Acylation, Halogenation, Nitration)

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. In the case of 1,3-Dimethyl-2-propyl-1H-pyrrole, the existing substituents significantly influence the regioselectivity of these reactions. The C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack. The C4 position is the next most likely site, though it is electronically less favored.

Acylation:

Friedel-Crafts acylation and related reactions are effective methods for introducing acyl groups onto the pyrrole ring, typically at the C5 position. nrochemistry.comsavemyexams.comyoutube.com The Vilsmeier-Haack reaction is a milder alternative for formylation, utilizing a pre-formed Vilsmeier reagent (a chloroiminium salt) derived from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comthieme-connect.deorganic-chemistry.orgijpcbs.comwikipedia.org This method is particularly well-suited for electron-rich heterocycles like pyrroles. jk-sci.com

Table 1: Representative Acylation Reactions on Pyrrole Scaffolds

Reaction Type Reagents Position of Substitution Product Type
Friedel-Crafts Acylation Acyl halide, Lewis acid (e.g., AlCl₃) C5 5-Acyl-1,3-dimethyl-2-propyl-1H-pyrrole
Vilsmeier-Haack Formylation DMF, POCl₃, then H₂O C5 This compound-5-carbaldehyde

Halogenation:

Halogenation of the pyrrole ring can be achieved using various reagents. N-Bromosuccinimide (NBS) is a mild and selective reagent for bromination, which would be expected to react at the C5 position of this compound. Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used for chlorination and iodination, respectively. These halopyrroles are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Nitration:

Direct nitration of pyrroles often requires mild conditions to avoid polymerization and oxidation of the sensitive ring. While nitration of pyrrole itself can be complex, substituted pyrroles can be nitrated with reagents such as fuming nitric acid in acetic anhydride. For this compound, nitration would be anticipated to yield the 5-nitro derivative.

N-Alkylation and N-Functionalization Strategies of Pyrroles

While this compound already possesses an N-methyl group, precluding further N-alkylation, the discussion of N-functionalization strategies is pertinent to the broader class of pyrrole compounds. For N-H pyrroles, deprotonation with a strong base followed by reaction with an electrophile is a common method for introducing a variety of functional groups at the nitrogen atom. wikipedia.org

Novel methods for N-functionalization continue to be developed. For instance, enantioselective N-functionalization of pyrroles can be achieved using phase-transfer catalysis, which allows for the stereocontrolled synthesis of chiral N-substituted pyrroles.

Side-Chain Diversification and Linkage Chemistry on the Propyl Group

The 2-propyl group of this compound provides another avenue for structural diversification. Functionalization of this alkyl side chain can be achieved through several synthetic strategies, allowing for the introduction of new functionalities or for linking the pyrrole core to other molecular scaffolds.

One common approach is free-radical halogenation, which would preferentially occur at the benzylic-like secondary carbon of the propyl group due to the stabilizing effect of the adjacent pyrrole ring. The resulting halopropyl-pyrrole can then undergo nucleophilic substitution reactions with a wide range of nucleophiles.

Another strategy involves the oxidation of the propyl side chain. Depending on the reaction conditions, this could lead to the formation of a ketone or a carboxylic acid at the position adjacent to the pyrrole ring.

Table 2: Potential Side-Chain Functionalization Reactions on the 2-Propyl Group

Reaction Type Reagents Position of Functionalization Potential Product
Free-Radical Bromination N-Bromosuccinimide (NBS), radical initiator C1 of propyl group 2-(1-Bromopropyl)-1,3-dimethyl-1H-pyrrole
Nucleophilic Substitution KCN, DMSO C1 of propyl group (from bromo derivative) 2-(1-Cyanopropyl)-1,3-dimethyl-1H-pyrrole
Oxidation KMnO₄ or other strong oxidizing agents C1 of propyl group 1-(1,3-Dimethyl-1H-pyrrol-2-yl)propan-1-one

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrrole nucleus. nih.gov These reactions typically require a halogenated pyrrole precursor, which can be synthesized as described in section 5.1.

Suzuki-Miyaura Coupling: This reaction couples a halopyrrole (e.g., 5-bromo-1,3-dimethyl-2-propyl-1H-pyrrole) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. mdpi.comwikipedia.orgscribd.com This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between a halopyrrole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. thieme-connect.comthieme-connect.comrsc.orgresearchgate.net This introduces an alkynyl moiety onto the pyrrole ring, which can serve as a handle for further transformations. Copper-free Sonogashira couplings on pyrrole rings have also been developed. thieme-connect.comthieme-connect.com

Heck Coupling: The Heck reaction involves the coupling of a halopyrrole with an alkene to form a new C-C bond, resulting in a vinyl-substituted pyrrole. mdpi.comorganic-chemistry.orgwikipedia.orgsioc-journal.cn

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. wikipedia.orgrug.nlrsc.orgorganic-chemistry.org It enables the coupling of a halopyrrole with a primary or secondary amine in the presence of a palladium catalyst to yield an amino-substituted pyrrole at the C5 position.

Table 3: Overview of Cross-Coupling Reactions on a Halogenated Pyrrole Scaffold

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Boronic acid/ester C-C Pd(PPh₃)₄, base (e.g., K₂CO₃)
Sonogashira Terminal alkyne C-C (alkynyl) PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
Heck Alkene C-C (vinyl) Pd(OAc)₂, P(o-tol)₃, base
Buchwald-Hartwig Amine C-N Pd₂(dba)₃, phosphine (B1218219) ligand, base (e.g., NaOtBu)

Cycloaddition Reactions Involving Pyrrole as a Diene or Dienophile

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can make these reactions more challenging compared to non-aromatic dienes.

Pyrrole as a Diene: In normal-electron-demand Diels-Alder reactions, electron-rich pyrroles can react with electron-deficient dienophiles. umn.eduresearchgate.net However, these reactions can be sluggish and may require harsh conditions. Vinylpyrroles, where a vinyl group is attached to the pyrrole ring, are more effective dienes. umn.edu Pyrroles can also participate in [4+3] cycloaddition reactions. thieme-connect.dethieme-connect.com

Pyrrole as a Dienophile: For the pyrrole ring to act as a dienophile, its electron density must be reduced. This is typically achieved by introducing electron-withdrawing groups onto the nitrogen or the ring itself. rsc.orgacs.org For example, 1-triflylpyrroles bearing acetyl groups have been shown to be efficient dienophiles in normal-electron-demand Diels-Alder reactions under high pressure. rsc.org

1,3-Dipolar Cycloadditions: Pyrroles can also undergo [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction of azomethine ylides with appropriate dipolarophiles can lead to the synthesis of new pyrrole-containing fused ring systems. acs.orgrsc.orgnih.govacs.orgrsc.org

Applications in Advanced Chemical Research Excluding Biological and Medical Doma

Strategic Role as a Building Block in Complex Organic Synthesis

The unique structure of 1,3-Dimethyl-2-propyl-1H-pyrrole, featuring methyl and propyl groups on the pyrrole (B145914) core, makes it a versatile building block in organic synthesis. The pyrrole framework is a common motif in numerous complex molecules, and its derivatives are frequently employed as intermediates in their synthesis. chim.itresearchgate.net

The pyrrole ring is a key structural feature in a wide array of natural products, particularly those derived from marine organisms. chim.it Consequently, substituted pyrroles are critical starting materials for the total synthesis of these compounds and their analogs. Research in this area often focuses on creating synthetic versions of natural products to study their properties or to develop related molecules with novel characteristics. Pyrrole derivatives are used to construct the core of many biologically active systems, although their application here is purely for synthetic strategy and exploration, not for direct therapeutic development. chim.it For instance, the synthesis of various marine natural products, such as longamides and lamellarins, relies on the manipulation of pyrrole and its derivatives. chim.it The specific alkyl substitutions on this compound can influence reaction pathways and solubility, making it a potentially valuable precursor for specific, complex target molecules.

Pyrrole and its derivatives are widely recognized as essential intermediates in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and a variety of other heterocyclic systems. researchgate.netgoogle.com The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and the existing substituents guide the position of further functionalization. scispace.com Compounds like this compound can be used in multi-step reaction sequences to build more complex heterocyclic frameworks. sci-hub.seresearchgate.net The development of efficient, one-pot synthesis methods for polysubstituted pyrroles highlights their importance as versatile intermediates for generating molecular diversity. scispace.com

Table 1: Pyrrole Derivatives in Complex Synthesis

Application Area Example Target Molecules/Systems Role of Pyrrole Derivative Reference
Natural Product Analog Synthesis Lamellarins, Longamides, Marinoquinolines Core structural framework chim.it
Heterocyclic Compound Development Polysubstituted pyrroles, Fused heterocycles Versatile synthetic intermediate researchgate.netscispace.com
Agrochemicals & Dyes Various proprietary compounds Foundational building block researchgate.net

Contributions to Materials Science and Engineering

The electronic properties inherent to the pyrrole ring system have led to significant interest in its use within materials science, particularly for electronics and advanced functional materials. chim.itresearchgate.net

Pyrrole derivatives are key monomers in the synthesis of conductive polymers. google.com The polymerization of pyrrole results in polypyrrole, a material known for its electrical conductivity. The properties of these polymers can be fine-tuned by using substituted pyrroles as the monomeric units. The alkyl groups in this compound—the two methyl groups and the propyl chain—can enhance the solubility and processability of the resulting polymer. This improved processability is crucial for fabricating thin films and other components used in electronic devices. Pyrrole-based materials are valued for their excellent semiconducting properties and high electrical conductivity, making them a focus of research for various organic electronic applications. researchgate.netsmolecule.com

In the fields of OPVs and OFETs, pyrrole-containing materials have been extensively studied for their semiconducting capabilities. researchgate.netnih.gov These materials often function as the electron-donor component in the active layer of an organic solar cell. tue.nl The efficiency of such devices depends heavily on the electronic properties of the materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tue.nl The substitution pattern on the pyrrole ring directly influences these energy levels. Therefore, synthesizing polymers from specifically designed monomers like this compound is a key strategy for optimizing device performance. google.com Despite some challenges related to the stability of pyrrole-based systems, they remain promising candidates for next-generation organic electronics due to their strong electron-donating nature. researchgate.netnih.gov

The ability of pyrrole to undergo polymerization allows for its incorporation into various polymer backbones, including those used in advanced coatings and adhesives. A notable application is the development of anti-corrosion coatings for metal surfaces, such as medical implants. tudublin.ie In this context, pyrrole-based compounds can be electropolymerized onto a metal surface, creating a protective film that prevents or reduces corrosion through engineered bonding. tudublin.ie This demonstrates the potential for integrating pyrrole functionalities into materials designed for surface protection. While not as common as other monomers, the integration of pyrrole units into polymers for coatings, adhesives, or sealants could impart specific desirable properties, such as enhanced adhesion to certain substrates or improved thermal stability. epa.govepa.gov

Table 2: Pyrrole Derivatives in Materials Science

Application Area Function of Pyrrole Derivative Key Properties Reference
Conductive Polymers Monomer unit Electrical conductivity, processability researchgate.net
Organic Photovoltaics (OPVs) Electron-donor material Tunable HOMO/LUMO levels, semiconducting nih.govtue.nl
Organic Field-Effect Transistors (OFETs) Active semiconductor layer Charge carrier mobility, semiconducting researchgate.netgoogle.com
Anti-Corrosion Coatings Polymerizable surface coating Engineered bonding, corrosion resistance tudublin.ie

Role in Catalysis and Reaction Medium Development

Similarly, there is a notable absence of research on the role of this compound in catalysis or as a reaction medium. While various transition metal-catalyzed reactions are employed for the synthesis of substituted pyrroles, and some pyrrole-containing compounds have been investigated as catalysts themselves, no studies have specifically implicated this compound in these roles. scispace.comarabjchem.orgepa.gov

The development of novel reaction media is an active area of chemical research, with a focus on improving reaction efficiency, selectivity, and sustainability. However, there are no published reports on the investigation or use of this compound as a solvent or reaction medium for chemical transformations.

Data on the applications of this compound in the specified fields of advanced chemical research is not available in the current scientific literature.

Q & A

Q. What statistical approaches validate reproducibility in heterogeneous catalytic reactions involving this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to assess factors (e.g., catalyst loading, temperature). Use ANOVA to quantify significance and residual plots to identify outliers. Replicate trials under identical conditions (minimum n=3) with 95% confidence intervals .

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